Cas no 672950-60-6 (2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole)

2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzylsulfanyl group and a trans-styryl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the oxadiazole ring enhances stability and offers potential for further functionalization, while the conjugated styryl group may contribute to photophysical applications. The benzylsulfanyl substituent provides a reactive handle for derivatization. Its well-defined molecular architecture is suitable for studies in materials science, particularly in the development of optoelectronic materials or as a scaffold for bioactive molecule design. The compound's purity and structural specificity ensure reproducibility in research applications.
2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole structure
672950-60-6 structure
Product Name:2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
CAS No:672950-60-6
MF:C17H14N2OS
MW:294.370862483978
CID:6629950
PubChem ID:5788164
Update Time:2025-10-11

2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • benzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
    • 5R-1249
    • 2-(benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
    • 672950-60-6
    • AKOS005094308
    • 2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole, 2-(2-phenylethenyl)-5-[(phenylmethyl)thio]-
    • 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
    • Inchi: 1S/C17H14N2OS/c1-3-7-14(8-4-1)11-12-16-18-19-17(20-16)21-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+
    • InChI Key: JCNZPHHGVHTHOC-VAWYXSNFSA-N
    • SMILES: S(C1=NN=C(/C=C/C2C=CC=CC=2)O1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 294.08268425g/mol
  • Monoisotopic Mass: 294.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 64.2Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 473.6±48.0 °C(Predicted)
  • pka: -5.30±0.44(Predicted)

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Additional information on 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Comprehensive Overview of 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS No. 672950-60-6)

2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, with the CAS number 672950-60-6, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and material science. This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and advanced materials. The presence of a benzylsulfanyl group and a styryl moiety in its structure enhances its potential for interactions with biological targets, making it a subject of ongoing research.

In recent years, the demand for novel heterocyclic compounds has surged, driven by their utility in drug discovery and development. Researchers are particularly interested in 1,3,4-oxadiazole derivatives due to their antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is no exception, as its unique structure suggests potential bioactivity. For instance, the styryl group is often associated with fluorescence properties, which could make this compound valuable in imaging and diagnostic applications.

The synthesis of 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the condensation of appropriate precursors under controlled conditions. Chemists employ techniques such as microwave-assisted synthesis or catalyzed coupling reactions to achieve high yields and purity. The compound's CAS no 672950-60-6 serves as a unique identifier in chemical databases, facilitating its procurement and study. Given the growing interest in green chemistry, researchers are also exploring eco-friendly synthesis routes for such compounds to minimize environmental impact.

One of the most intriguing aspects of this compound is its potential role in drug design. The 1,3,4-oxadiazole core is a common pharmacophore in many FDA-approved drugs, and modifications to its side chains can significantly alter its biological activity. For example, the benzylsulfanyl group may enhance lipophilicity, improving membrane permeability—a critical factor in drug bioavailability. Meanwhile, the styryl moiety could contribute to π-π stacking interactions with protein targets, a feature often exploited in kinase inhibitors.

Beyond pharmaceuticals, 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole may find applications in material science. Its conjugated system suggests potential use in organic electronics, such as OLEDs (organic light-emitting diodes) or sensors. The compound's ability to absorb and emit light could be harnessed for developing new optoelectronic materials. Additionally, its thermal stability makes it a candidate for high-performance polymers.

For researchers and industry professionals seeking CAS no 672950-60-6, it is essential to source the compound from reputable suppliers to ensure quality and consistency. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely used to characterize its purity and structure. As the scientific community continues to explore the untapped potential of 1,3,4-oxadiazole derivatives, compounds like 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole will undoubtedly remain at the forefront of innovation.

In conclusion, 2-(Benzylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS No. 672950-60-6) represents a versatile and promising compound with wide-ranging applications. Its unique structural features and potential bioactivity make it a valuable subject for further research in both medicinal chemistry and material science. As the demand for novel heterocyclic compounds grows, this compound is poised to play a pivotal role in advancing scientific and technological frontiers.

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